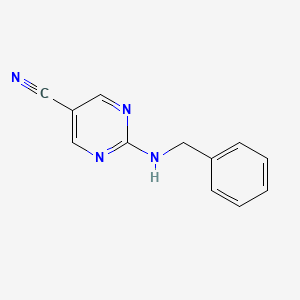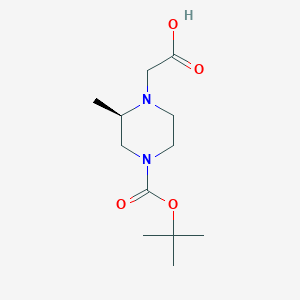
(R)-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves using flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions to achieve the desired tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to ensure high efficiency and scalability. The use of microreactor technology can significantly enhance the yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the N-tert-butoxycarbonyl group , and tert-butyl hydroperoxide for oxidation reactions . The reactions typically occur under mild conditions, such as room temperature, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the N-tert-butoxycarbonyl group yields the corresponding amine, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of ®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed to reveal the active amine, which can then interact with its target. The molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl derivatives of amino acids: These compounds share the tert-butoxycarbonyl group and are used in similar applications, such as protecting groups in peptide synthesis.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in various chemical transformations.
Uniqueness
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is unique due to its specific combination of a piperazine ring with a tert-butoxycarbonyl group and a methyl group.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-[(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
DTPBLKDYIFKPAT-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
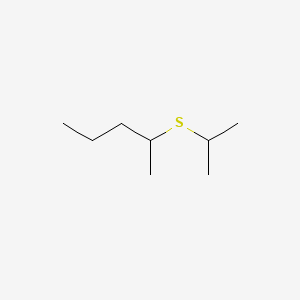
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
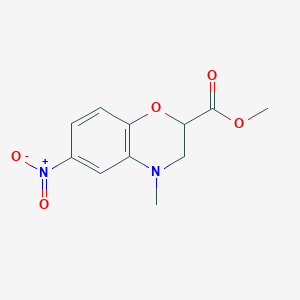
![1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone](/img/structure/B13898310.png)
![[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13898315.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
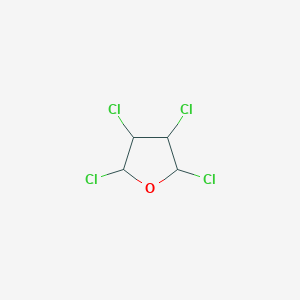
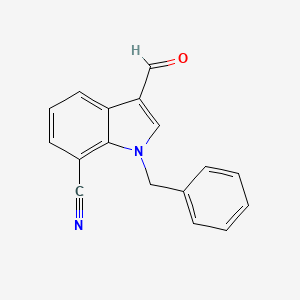
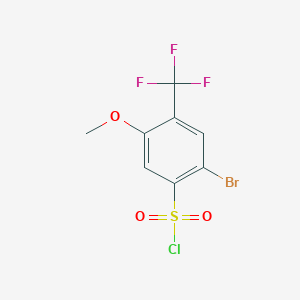
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
